3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE
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Overview
Description
3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE is a complex organic compound that features both cyclohexyl and azetidine rings, along with sulfonyl and fluoro-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of cyclohexylsulfonyl chloride with 3-fluoro-4-methoxyphenylsulfonyl azetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluoro-methoxyphenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylsulfonyl)-1-phenylazetidine
- 3-(Cyclohexylsulfonyl)-1-(4-methoxyphenyl)azetidine
- 3-(Cyclohexylsulfonyl)-1-(3-fluorophenyl)azetidine
Uniqueness
3-(CYCLOHEXANESULFONYL)-1-(3-FLUORO-4-METHOXYBENZENESULFONYL)AZETIDINE is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S2/c1-23-16-8-7-13(9-15(16)17)25(21,22)18-10-14(11-18)24(19,20)12-5-3-2-4-6-12/h7-9,12,14H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSZTBUIBKOJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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